molecular formula C11H10N2O3S B5848963 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone

6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone

Cat. No. B5848963
M. Wt: 250.28 g/mol
InChI Key: MWNOLLQGPMTHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone, also known as HMP, is a pyrimidine derivative that has been extensively studied for its biochemical and physiological properties. It is a potent antioxidant and has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act as a potent antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which can reduce inflammation and prevent the development of chronic diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone in lab experiments is its potent antioxidant and anti-inflammatory properties, which can provide a protective effect to cells and tissues. However, one limitation of using 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor properties in vitro. Another area of interest is its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective properties in animal models. Additionally, further research is needed to fully understand the mechanism of action of 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone and its potential therapeutic applications in various diseases.

Synthesis Methods

6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized through a multi-step process, starting with the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with thiourea to form the thiohydantoin derivative, which is subsequently oxidized to form 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone.

Scientific Research Applications

6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have potent antioxidant properties, which can protect cells from oxidative damage and prevent the development of various diseases. 6-hydroxy-2-mercapto-3-(4-methoxyphenyl)-4(3H)-pyrimidinone has also been shown to have anti-inflammatory properties, which can reduce inflammation and prevent the development of chronic diseases.

properties

IUPAC Name

6-hydroxy-1-(4-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-16-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNOLLQGPMTHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)NC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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